Cas no 4043-69-0 (Benzenamine,N-2-buten-1-yl-4-methyl-)

4043-69-0 structure
Product name:Benzenamine,N-2-buten-1-yl-4-methyl-
Benzenamine,N-2-buten-1-yl-4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,N-2-buten-1-yl-4-methyl-
- N-[(E)-but-2-enyl]-4-methylaniline
- 1-p-Toluidino-buten-(2)
- AC1NS9BF
- AC1Q2A3S
- N-(2-butenyl)-p-toluidine
- N-[(2E)-but-2-en-1-yl]-4-methylaniline
- N-But-2-enyl-p-toluidin
- N-but-2-enyl-p-toluidine
- NSC60249
- NSC-60249
- DTXSID80418129
- AKOS024322992
- (E)-N-(but-2-enyl)-4-methylaniline
- SCHEMBL11325703
- N-CROTYL-p-TOLUIDINE
- SCHEMBL11325700
- 4043-69-0
-
- Inchi: InChI=1S/C11H15N/c1-3-4-9-12-11-7-5-10(2)6-8-11/h3-8,12H,9H2,1-2H3/b4-3+
- InChI Key: JHEPPYHYYIYFQJ-ONEGZZNKSA-N
- SMILES: C(NC1C=CC(C)=CC=1)/C=C/C
Computed Properties
- Exact Mass: 161.12055
- Monoisotopic Mass: 161.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
- XLogP3: 3.1
Experimental Properties
- Density: 0.958
- Boiling Point: 257.4°C at 760 mmHg
- Flash Point: 109.8°C
- Refractive Index: 1.562
- PSA: 12.03
- LogP: 3.05600
Benzenamine,N-2-buten-1-yl-4-methyl- Related Literature
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Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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5. Caper tea
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